Cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)-
Description
Cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)- (IUPAC name: 3-(4-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide) is a cinnamamide derivative characterized by hydroxyl groups at the para positions of both the cinnamoyl aromatic ring and the phenethylamine substituent (Figure 1) . This compound has been studied for its structural role in modulating biological activities, particularly in the context of structure-activity relationships (SARs) for larvicidal, anticonvulsant, and antioxidant applications. Its synthesis typically involves coupling reactions between substituted cinnamic acids and phenethylamines using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) .
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-15-6-1-13(2-7-15)5-10-17(21)18-12-11-14-3-8-16(20)9-4-14/h1-10,19-20H,11-12H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGUTQNKCXHALN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C=CC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942534 | |
| Record name | 3-(4-Hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20375-37-5 | |
| Record name | Cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020375375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)-, typically involves the reaction of cinnamic acid derivatives with appropriate amines. One common method includes the following steps:
Acetylation: Protecting the hydroxyl groups by acetylation.
Chlorination: Converting the carboxylic acid group to an acid chloride using reagents like thionyl chloride.
Amidation: Reacting the acid chloride with p-hydroxyphenethylamine to form the amide bond.
Deacetylation: Removing the acetyl protecting groups to yield the final product.
Industrial Production Methods
Industrial production methods for cinnamamide derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)-, undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones.
Reduction: Reduction of the double bond or the amide group.
Substitution: Electrophilic aromatic substitution reactions on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of saturated amides or alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)-, an amide of cinnamic acid with a molecular formula of C17H17NO3 and a molecular weight of approximately 283.32 g/mol, is found in Ophiopogon japonicus and Piper kadsura, which suggests its presence in medicinal plants and potential therapeutic uses. It has a hydroxycinnamic acid backbone and hydroxyl groups that enhance its biological activity.
Scientific Applications
Cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)-, and its derivatives have a range of scientific applications spanning pharmacology, chemical engineering, biochemistry, botany, and organic chemistry.
Anti-inflammatory and Analgesic Activity
Some cinnamamide derivatives exhibit anti-inflammatory and analgesic properties, making them potential candidates for pain relief and inflammation reduction.
Anticancer Agents
Certain cinnamamides, such as N-benzyl-p-coumaramide (5a), have shown potential as anticancer agents. In one study, N-benzyl-p-coumaramide (5a) showed potential as an anticancer agent with an IC50 of 16.15 µg/mL. However, N-benzylcaffeamide (5b) and N-benzylferulamide (5c) showed no or low anticancer activity, with IC50 values of 674.38 and 179.56 µg/mL, respectively.
α-Glucosidase Inhibitory Activity
Cinnamamides have been synthesized and studied for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. The compound has been reported as a chemical constituent of the edible mushroom Volvaria volvacea and fruiting bodies of Grifola frondosa as an α-glucosidase .
Enhancement of Doxorubicin Effects
Cinnamamide derivatives with a 4-hydroxypiperidine moiety can enhance the effect of doxorubicin (DOX) on cancer cells while protecting cardiomyocytes against drug-induced cardiotoxicity . In one study, two synthetic cinnamic acid derivatives, 1a (2E)-3-(4-chlorophenyl)-1-(4-hydroxypiperidin-1-yl)prop-2-en-1 and 1b (2E)-1-(4-hydroxypiperidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one, were evaluated for their potential application as adjuvant therapy with doxorubicin . The results suggested that 1a and 1b are promising candidates for DOX adjuvant therapy that may simultaneously chemosensitize cancer cells and alleviate cardiotoxicity .
Antimicrobial activity
Various 5-oxo-imidazolines derivatives of Cinnamic acid were prepared and evaluated for their in vitro antimicrobial activity against various .
Other potential applications
Cinnamamide derivatives have been explored for various other applications:
- Cancer Therapy Chlorophenols have demonstrated potential in medical applications, particularly in cancer therapy. The cytotoxic activity of certain metal complexes against colorectal carcinoma cells highlights the possibility of using chlorophenol derivatives as anti-tumor agents.
- Treatment of Alzheimer's Disease The inhibition of AChE by 4-CP suggests potential applications in treating diseases where AChE activity is dysregulated, such as Alzheimer's disease.
- Treatment of liver problems, anemia, hemorrhoids, and kidney stones P. hyrcanicum is an endemic plant growing in northern areas of Iran and is known as Gheq-buqun in the Turkmen Sahra region, where its decoction has been used for the treatment of liver problems, anemia, hemorrhoids, and kidney stones .
Mechanism of Action
The mechanism of action of cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)-, involves its interaction with cellular components:
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits biofilm formation.
Anticancer Activity: Induces apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as the inhibition of histone deacetylases (HDACs) and induction of autophagy
Comparison with Similar Compounds
Comparison with Similar Cinnamamide Derivatives
Substituent Effects on Activity
Electron-Donating vs. Electron-Withdrawing Groups
- Hydroxyl Groups : The presence of para-hydroxyl groups (as in p-hydroxy-N-(p-hydroxyphenethyl)-cinnamamide) may enhance hydrogen bonding with biological targets, improving antioxidant or receptor-binding properties . However, excessive polarity could reduce membrane permeability .
- Halogens and Methoxy Groups : Bromo and methoxy substituents (e.g., in N-(3-bromo-4-methoxyphenethyl)-cinnamamide) significantly boost larvicidal activity (LC50 = 62.13 mg/L) by increasing hydrophobicity and steric interactions .
Positional Effects
Mechanistic Insights
- Nrf2/ARE Pathway Activation : Cinnamamide derivatives with electron-donating groups (e.g., -OCH3, -NH2) enhance Nrf2/ARE luciferase activity by stabilizing Keap1-Nrf2 interactions .
- Quorum Sensing Inhibition : N-benzyl cinnamamide disrupts AI-2 signaling in Vibrio harveyi at low concentrations (<10% luminescence vs. control), likely via competitive binding to LuxP receptors .
Biological Activity
Cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)-, is an organic compound derived from cinnamic acid, characterized by its complex structure that includes hydroxy groups. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C17H17NO3
- Molecular Weight : 283.32 g/mol
- Structural Features : The compound features a hydroxycinnamic acid backbone with hydroxyl groups that enhance its biological activity.
Biological Activities
Cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)- exhibits several notable biological activities:
-
Anticancer Activity :
- Some derivatives of cinnamamides have shown potential as anticancer agents. For instance, N-benzyl-p-coumaramide demonstrated an IC50 value of 16.15 µg/mL, indicating significant cytotoxicity against cancer cells, while other derivatives exhibited weaker activity with higher IC50 values.
- Anti-inflammatory Effects :
-
α-Glucosidase Inhibition :
- Cinnamamides have been studied for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting potential applications in managing diabetes.
Synthesis of Cinnamamide Derivatives
The synthesis of cinnamamide derivatives has been explored using various methods:
- Enzymatic Synthesis :
-
Chemical Synthesis :
- Traditional chemical synthesis methods involve multiple steps including acetylation, chlorination, amidation, and deacetylation from starting materials like p-coumaric acid and phenylethylamine.
Case Studies and Research Findings
Several studies have reported on the biological efficacy of cinnamamide derivatives:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| N-benzyl-p-coumaramide | Anticancer | 16.15 µg/mL | |
| Cinnamamide derivatives | Anti-inflammatory | IL-1α inhibition at 107 µM | |
| Various cinnamamides | α-Glucosidase inhibition | Not specified |
Notable Research Findings
- Anticancer Potential :
- Anti-inflammatory Mechanisms :
-
Diabetes Management :
- The ability to inhibit α-glucosidase suggests that these compounds might play a role in controlling blood sugar levels, offering a dual benefit for metabolic health.
Q & A
Q. What are the established synthetic routes for p-hydroxy-N-(p-hydroxyphenethyl)cinnamamide, and what are the critical reaction conditions to optimize yield?
The synthesis typically involves coupling p-hydroxycinnamic acid derivatives with p-hydroxyphenethylamine using activating agents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC). For example, p-methoxycinnamic acid can be activated via thionyl chloride to form an acyl chloride intermediate, which reacts with phenethylamine derivatives under anhydrous conditions with triethylamine (TEA) as a base . Solvent selection (e.g., chloroform or ethyl acetate) and temperature control (room temperature to 60°C) are critical to minimize side reactions like hydrolysis. Purification often involves column chromatography with gradients of ethyl acetate/hexane .
Q. How is the structural elucidation of p-hydroxy-N-(p-hydroxyphenethyl)cinnamamide validated using spectroscopic methods?
Key techniques include:
- ¹H/¹³C NMR : Confirms the presence of trans-cinnamoyl double bonds (δ ~6.3–7.6 ppm for aromatic protons) and amide linkages (δ ~7.8–8.2 ppm for NH protons) .
- EI-HRMS : Verifies molecular weight (e.g., [M+H]⁺ at m/z 284.1 for C₁₇H₁₇NO₃) and fragmentation patterns (e.g., loss of H₂O or CO groups) .
- IR Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and phenolic O-H stretches (~3300 cm⁻¹) .
Q. What in vitro bioassays are commonly used to evaluate the anti-hyperglycemic activity of this compound?
The α-glucosidase inhibition assay is standard. The compound is tested against yeast or rat intestinal α-glucosidase, with p-nitrophenyl-α-D-glucopyranoside as a substrate. Activity is quantified via IC₅₀ values (e.g., 19.24 ± 1.73 µM for p-hydroxy-N-(p-hydroxyphenethyl)cinnamamide), compared to positive controls like acarbose .
Advanced Research Questions
Q. How do discrepancies in reported bioactivity data (e.g., IC₅₀ values) arise across studies, and how can they be resolved?
Variations may stem from differences in:
- Enzyme sources : Yeast vs. mammalian α-glucosidase exhibit differing sensitivities .
- Assay conditions : pH (e.g., phosphate buffer pH 6.8 vs. 7.4), incubation time, and substrate concentration.
- Compound purity : Impurities >2% (e.g., residual solvents) can skew results. Validate purity via HPLC (>95%) and NMR . Standardized protocols (e.g., ISO 20776-1) and inter-laboratory validation are recommended to ensure reproducibility.
Q. What advanced spectroscopic techniques are employed to resolve stereochemical ambiguities in this compound?
- NOESY/ROESY : Identifies spatial proximity of protons (e.g., trans- vs. cis-cinnamoyl configurations) .
- ECD (Electronic Circular Dichroism) : Distinguishes enantiomers by comparing experimental spectra with DFT-calculated models .
- X-ray crystallography : Provides definitive proof of molecular geometry but requires high-purity crystals .
Q. How can in silico methods complement experimental studies in optimizing the compound’s bioactivity?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes like α-glucosidase. For example, the compound’s phenolic hydroxyl groups may form hydrogen bonds with catalytic residues (e.g., Asp214 in yeast α-glucosidase). MD simulations assess binding stability over time (≥50 ns trajectories) . Pharmacophore modeling can guide structural modifications to enhance potency.
Q. What are the challenges in extrapolating in vitro anti-inflammatory results to in vivo models, and how are they addressed?
Key issues include:
- Bioavailability : Poor solubility or rapid metabolism. Use prodrug strategies (e.g., esterification of phenolic OH groups) .
- Toxicity : Assess cytotoxicity in HepG2 cells and acute toxicity in rodents (LD₅₀ determination).
- Model selection : LPS-induced inflammation in murine macrophages (RAW264.7) vs. carrageenan-induced paw edema in rats .
Methodological Considerations
Q. How should researchers design dose-response experiments to minimize false positives in bioactivity studies?
- Use a minimum of six concentrations (e.g., 0.1–100 µM) in triplicate.
- Include vehicle controls (e.g., DMSO ≤0.1% v/v) to rule out solvent effects.
- Validate results with orthogonal assays (e.g., Western blot for NF-κB inhibition alongside ELISA for TNF-α) .
Q. What statistical approaches are recommended for analyzing contradictory data in structure-activity relationship (SAR) studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
